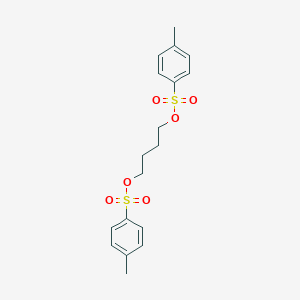

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C18H22O6S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, a sulfonate ester compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a butyl chain, with two para-substituted methylphenyl groups. This unique structure is hypothesized to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity. A study investigating various sulfonate esters found that this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer. The results suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Activation of caspases |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Signal Transduction Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects on various cell lines. The compound was administered at varying concentrations over a period of 48 hours, revealing significant cytotoxic effects at concentrations above 10 µM.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activities. Various studies have highlighted the effectiveness of sulfonamides, including those related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, against a range of pathogens. For instance, compounds derived from similar structures have shown efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungi like Candida albicans .

Antioxidant Activity

In vitro studies have demonstrated that certain derivatives possess antioxidant properties. For example, compounds with sulfonamide groups have been tested for their ability to inhibit free radicals, showing promising results in antioxidant assays .

| Compound | % Inhibition (200 µg/ml) | % Inhibition (100 µg/ml) | % Inhibition (50 µg/ml) |

|---|---|---|---|

| Ascorbic Acid | 96.83 | 97.68 | 97.31 |

| Compound A | 93.41 | 87.67 | 84.92 |

| Compound B | 75.03 | 71.79 | 77.05 |

Polymer Science Applications

Polymerization Initiators

The compound can serve as a polymerization initiator due to its ability to undergo radical reactions. This property is particularly valuable in the synthesis of polyfunctional curatives and advanced materials, allowing for the development of polymers with tailored properties .

Case Study: Synthesis of Polymers

A study demonstrated the use of sulfonate compounds in creating polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices resulted in enhanced performance characteristics compared to traditional polymerization methods .

Organic Synthesis Applications

Intermediate in Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for further functionalization, making it a versatile building block in organic chemistry .

Case Study: Synthesis Pathways

A comprehensive analysis of synthetic pathways involving sulfonate compounds revealed that derivatives like this compound facilitate the formation of complex molecules with high yields and purity . This efficiency is crucial in drug development processes.

属性

IUPAC Name |

4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQYJJHVABILHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325892 |

Source

|

| Record name | ST50222230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-56-5 |

Source

|

| Record name | NSC521542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50222230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。